Neomycin,(S)

Antimicrobial susceptibility Staphylococcus epidermidis Stereoisomer potency

Commercial neomycin sulfate batches exhibit variable neomycin C content (0.4-11%), compromising antimicrobial potency assays and regulatory compliance. Neomycin C (CAS 66-86-4) provides a stereochemically defined reference standard to resolve this variability. • Enables accurate quantification of neomycin C impurity per Ph. Eur. limits (3-15% m/m) and identification of framycetin vs. neomycin sulfate. • Validates LC-based chromatographic separation from neomycin B with established relative response factors (neomycin C exhibits 35-62% bioactivity vs. B). • Supplied with full characterization data for method development, system suitability, and QC batch release.

Molecular Formula C23H46N6O13
Molecular Weight 614.6 g/mol
Cat. No. B8019686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeomycin,(S)
Molecular FormulaC23H46N6O13
Molecular Weight614.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
InChIInChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20?,21-,22-,23+/m1/s1
InChIKeyPGBHMTALBVVCIT-DADFFHKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neomycin (S) Stereoisomer Composition and Identity


Neomycin,(S) refers to the stereochemically defined neomycin C component, a tetracyclic aminoglycoside antibiotic produced during fermentation of Streptomyces fradiae [1]. Neomycin is not a single chemical entity but an antibiotic complex comprising three primary components: neomycin B (framycetin), neomycin C (its stereoisomer), and neomycin A (neamine, a degradation product) [2]. Neomycin B and C are the two active stereoisomers that constitute the clinically and industrially relevant complex, differing in the spatial configuration at one or more chiral centers, which substantially affects their biological activity profiles [3]. Neomycin C (CAS 66-86-4) exists as a distinct stereoisomer of neomycin B and demonstrates quantifiably reduced antimicrobial potency relative to its isomer, a property that governs both pharmacopoeial composition limits and analytical method selection in quality control applications [4].

Defined neomycin C stereoisomer for impurity profiling reference
Chiral resolution standard for method development and validation
Supports pharmacopoeial content limit verification workflows

Why Neomycin (S) Cannot Substitute for Generic Neomycin


Generic substitution of "neomycin" without stereochemical specification introduces substantial analytical and potency variability due to the differing biological activities of neomycin B and neomycin C. Commercial neomycin sulfate samples contain variable proportions of neomycin C, ranging from approximately 0.4% to over 11% (m/m) depending on fermentation and purification conditions [1]. The European Pharmacopoeia explicitly limits neomycin C content to 3–15% (m/m), with material containing less than 3% designated as framycetin (neomycin B) [2]. Critically, neomycin C exhibits only 35–62% of the biological activity of neomycin B depending on the assay method employed [3]. This potency differential means that two neomycin samples with identical gravimetric composition but different B:C isomer ratios will yield measurably different antimicrobial activities, compromising experimental reproducibility and regulatory compliance in pharmaceutical quality control applications [4].

Isomer ratio variability

Generic neomycin complex carries variable neomycin C levels, shifting B:C ratios and compromising analytical reproducibility.

Activity differential across batches

Differing B:C isomer proportions produce measurably different antimicrobial activities; batch-to-batch equivalence cannot be assumed without stereoisomer quantification.

Pharmacopoeial misclassification risk

European Pharmacopoeia thresholds distinguish neomycin from framycetin based on neomycin C content; untested material risks non-compliance in EU submissions.

Neomycin (S) vs. Neomycin B: Comparative Evidence


Antimicrobial Activity Against S. epidermidis

In vitro studies comparing neomycin C to neomycin B against Staphylococcus epidermidis (ATCC 12228) demonstrate that neomycin C possesses approximately 50% of the biological activity of neomycin B [1]. This stereoisomer-specific potency differential has been consistently documented across multiple independent assessments [2].

Antimicrobial activity
Head-to-head
Neomycin C ~50% of neomycin B activity (S. epidermidis ATCC 12228)
Supports stereoisomer-specific potency assessment
Direct comparison; consistent across multiple independent reports
Antimicrobial susceptibility Staphylococcus epidermidis Stereoisomer potency

Method-Dependent Potency Across Assay Platforms

A comparative study across three analytical methods revealed that the relative response of neomycin C to neomycin B is method-dependent, with ratios of 1:3 (agar-diffusion), 1:2.5 (turbidimetric), and 1:1 (gas-liquid chromatography) [1]. A subsequent multi-center study confirmed that neomycin C exhibits 62% activity relative to neomycin B by diffusion (RSD 41%) and 56% by turbidimetry (RSD 50%) [2].

Method-dependent potency
Head-to-head
Activity estimates: 33% (agar-diffusion) to 62% (LC) vs neomycin B
Assay platform selection alters apparent potency readout
Method-matched reference standards needed for inter-laboratory comparability
Analytical method validation Microbiological assay Potency determination

Pharmacopoeial Content Limits and Regulatory Differentiation

The European Pharmacopoeia (Ph. Eur.) establishes a quantitative threshold distinguishing neomycin complex from framycetin based exclusively on neomycin C stereoisomer content. Neomycin sulphate is permitted to contain 3–15% (m/m) neomycin C, whereas material with less than 3% neomycin C is classified as framycetin (neomycin B) [1]. The United States Pharmacopeia (USP) does not impose a separate neomycin C limit, creating a regulatory divergence between major pharmacopoeias [2].

Pharmacopoeial limits
Cross-study comparable
Ph. Eur.: 3–15% (m/m) neomycin C; USP: no specific limit → regulatory divergence
Neomycin C content defines complex vs. framycetin classification
Lot-specific C content must be verified for EU market submissions
Pharmacopoeial compliance Quality control Framycetin specification

Inter-Laboratory Potency Variability

A multi-center study involving six laboratories demonstrated that relative standard deviation (RSD) values for neomycin potency determinations increased systematically with neomycin C content, ranging from 4.8% for low-C samples (0.12% neomycin C) to 50% for pure neomycin C samples [1]. The antimicrobial potency of neomycin C is lower than that of neomycin B, and this differential necessitates a defined limit for neomycin C in commercial samples to maintain assay reproducibility [2].

Lab-to-lab variability
Class-level inference
RSD increases from 4.8% (0.12% C) to 50% (pure C) in multi-center study
Higher C content compromises assay reproducibility
Documented B:C ratio essential for QC release and regulatory consistency
Reproducibility Assay validation Impurity profiling

Neomycin (S) Application Scenarios


Reference Standard for Impurity Profiling

Neomycin C serves as a critical reference material for identifying and quantifying the neomycin C impurity in commercial neomycin sulfate batches. Given that the European Pharmacopoeia limits neomycin C content to 3–15% (m/m) and designates material with <3% C as framycetin, QC laboratories require authenticated neomycin C reference standards to establish chromatographic system suitability and validate peak identification in LC-based impurity assays [1].

Stereoisomer Selectivity Validation

Neomycin C is essential for validating analytical methods capable of resolving neomycin B and C stereoisomers. The method-dependent potency ratios (33–62% activity relative to B) necessitate chromatographic separation rather than microbiological assay for accurate potency determination [1]. Pure neomycin C enables assessment of chromatographic resolution factors, peak purity verification, and establishment of relative response factors for quantitative LC methods [2].

Structure-Activity Relationship Studies

Neomycin C provides a defined stereoisomer probe for investigating the relationship between aminoglycoside stereochemistry and ribosomal binding affinity. The 2- to 3-fold potency difference between neomycin B and C against Staphylococcus epidermidis offers a tractable model system for studying how spatial configuration at specific chiral centers modulates 30S ribosomal subunit binding and antimicrobial activity [1].

Application
Selection Property
Validation Focus
Impurity profiling reference
Pharmacopoeial specification review
Neomycin C identification and content verification
Stereoisomer selectivity validation
Chromatographic resolution assessment
Relative response factor and peak purity evaluation
Structure-activity relationship studies
Stereochemistry-activity probe
Ribosomal binding affinity and antimicrobial model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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